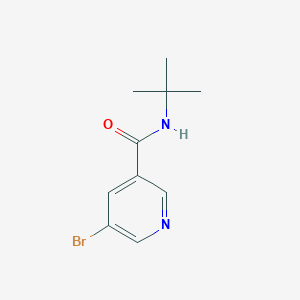![molecular formula C13H19NO4S B1276010 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid CAS No. 159855-98-8](/img/structure/B1276010.png)
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Safety and Hazards
Métodos De Preparación
The synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with alanine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid can be compared with other similar compounds, such as:
- N-([4-(tert-butyl)phenyl]sulfonyl)alanine
- Alanine, N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-
- 2-[[(4-tert-butylphenyl)sulfonyl]amino]propanoic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific functional groups and their interactions with biological molecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid involves the reaction of tert-butylbenzene with chlorosulfonic acid followed by reaction with ammonia and then reaction with ethyl 2-bromopropionate.", "Starting Materials": ["Tert-butylbenzene", "Chlorosulfonic acid", "Ammonia", "Ethyl 2-bromopropionate"], "Reaction": ["1. Tert-butylbenzene is reacted with chlorosulfonic acid to form 4-tert-butylbenzenesulfonyl chloride.", "2. The 4-tert-butylbenzenesulfonyl chloride is then reacted with ammonia to form 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid.", "3. Finally, the 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is synthesized by reacting with ethyl 2-bromopropionate."] } | |
Número CAS |
159855-98-8 |
Fórmula molecular |
C13H19NO4S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-9(12(15)16)14-19(17,18)11-7-5-10(6-8-11)13(2,3)4/h5-9,14H,1-4H3,(H,15,16)/t9-/m0/s1 |
Clave InChI |
PEGZKAPFHJHBPG-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


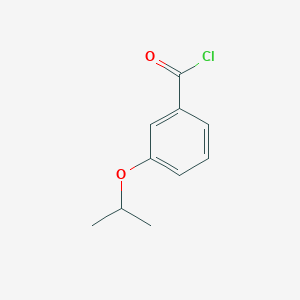
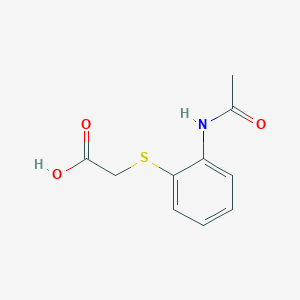
acetic acid](/img/structure/B1275947.png)



![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
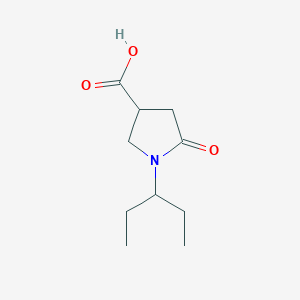


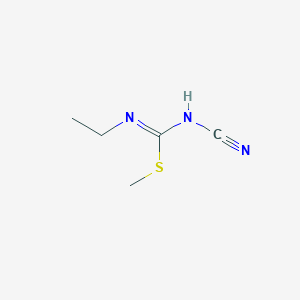
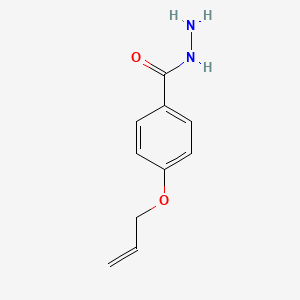
![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)
